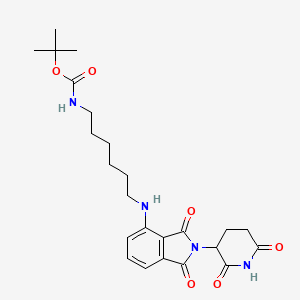
Thalidomide-NH-C6-NH-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-C6-NH-Boc is a compound that features a thalidomide moiety, a hydrophilic polyethylene glycol spacer, and a tert-butoxycarbonyl (Boc) protected amine. Thalidomide is known for its role as an E3 ligase activator, promoting the ubiquitination of specific proteins. The Boc protecting group can be removed to reveal a primary amine, which can react with various substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-C6-NH-Boc involves several steps:
Thalidomide Synthesis: Thalidomide is synthesized from phthalic anhydride and glutamic acid.
Linker Attachment: A hydrophilic polyethylene glycol spacer is attached to the thalidomide moiety.
Boc Protection: The primary amine is protected using tert-butoxycarbonyl (Boc) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-C6-NH-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed to reveal a primary amine, which can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Boc Deprotection: Acidic conditions, such as trifluoroacetic acid, are commonly used to remove the Boc protecting group.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
Primary Amine: Removal of the Boc group reveals a primary amine.
Oxidized and Reduced Derivatives: Depending on the reagents used, various oxidized and reduced derivatives can be formed.
Scientific Research Applications
Thalidomide-NH-C6-NH-Boc has several scientific research applications:
Mechanism of Action
Thalidomide-NH-C6-NH-Boc exerts its effects by promoting the ubiquitination and subsequent degradation of target proteins. The thalidomide moiety binds to the cereblon protein, a component of the E3 ubiquitin ligase complex, leading to the ubiquitination of specific substrates. This process ultimately results in the degradation of the target proteins via the proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: An analogue of thalidomide with enhanced immunomodulatory and anti-inflammatory properties.
Pomalidomide: Another thalidomide analogue with improved efficacy and reduced side effects.
Mezigdomide: A newer analogue with potential therapeutic applications.
Uniqueness
Thalidomide-NH-C6-NH-Boc is unique due to its combination of a thalidomide moiety, a hydrophilic polyethylene glycol spacer, and a Boc-protected amine. This structure allows for versatile applications in targeted protein degradation and drug development .
Properties
IUPAC Name |
tert-butyl N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O6/c1-24(2,3)34-23(33)26-14-7-5-4-6-13-25-16-10-8-9-15-19(16)22(32)28(21(15)31)17-11-12-18(29)27-20(17)30/h8-10,17,25H,4-7,11-14H2,1-3H3,(H,26,33)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIJXYLTQWCASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836586.png)
![{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-thiochromen-3-yl}methyl benzenecarboxylate](/img/structure/B2836588.png)
![5-ethyl-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836589.png)
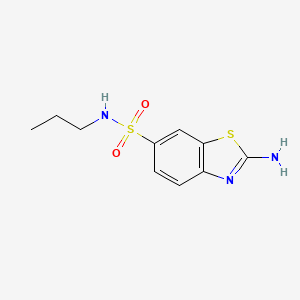
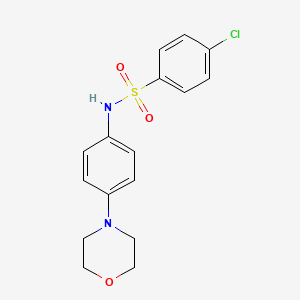
![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide](/img/structure/B2836594.png)
![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
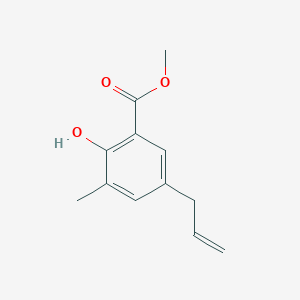
![7-([1,1'-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2836601.png)
![5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2836603.png)
![ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2836606.png)
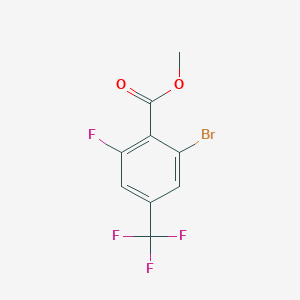
![N-benzyl-1-[(4-chlorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2836608.png)
![2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2836609.png)
